Methyl 3-carbamoylbenzoate
Overview
Description
Prinivil, also known as lisinopril, is a medication that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used to treat high blood pressure, heart failure, and to improve survival after a heart attack. Prinivil works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump blood more efficiently .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with a similar structure, such as methocarbamol, are known to have their effects localized to the central nervous system rather than a direct effect on skeletal muscles .
Biochemical Pathways
Benzylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that Methyl 3-carbamoylbenzoate could potentially interact with biochemical pathways involving resonance stabilization.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . The compound has a lipophilicity (Log Po/w) of 1.52, suggesting that it may have good membrane permeability . Its skin permeation is low (log kp: -656 cm/s) .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with biological targets. It is very soluble, with a solubility of 2.6 mg/ml . This suggests that it could be well-distributed in aqueous environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lisinopril is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate. This intermediate is then subjected to various chemical reactions, including amide bond formation and cyclization, to produce lisinopril .
Industrial Production Methods: In industrial settings, the production of lisinopril involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in tablet form .
Chemical Reactions Analysis
Types of Reactions: Lisinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for its metabolism and excretion from the body.
Common Reagents and Conditions:
Hydrolysis: Lisinopril can be hydrolyzed in the presence of water and acidic or basic conditions to produce its active metabolites.
Oxidation: Oxidative reactions involving lisinopril can occur in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Substitution reactions involving lisinopril typically occur under specific conditions with suitable reagents.
Major Products Formed: The major products formed from these reactions include the active metabolites of lisinopril, which are responsible for its therapeutic effects .
Scientific Research Applications
Lisinopril has a wide range of scientific research applications, including:
Chemistry: Lisinopril is used as a model compound in studies involving angiotensin-converting enzyme inhibitors and their chemical properties.
Biology: Research on lisinopril focuses on its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Medicine: Lisinopril is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Comparison with Similar Compounds
Lisinopril is unique among angiotensin-converting enzyme inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic profile.
Captopril: An angiotensin-converting enzyme inhibitor that contains a sulfhydryl group, which distinguishes it from lisinopril.
Lisinopril’s uniqueness lies in its long half-life, high bioavailability, and lack of a sulfhydryl group, which reduces the risk of certain side effects .
Properties
IUPAC Name |
methyl 3-carbamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDFXDXRMYURMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147750 | |
Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-24-7 | |
Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106748-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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